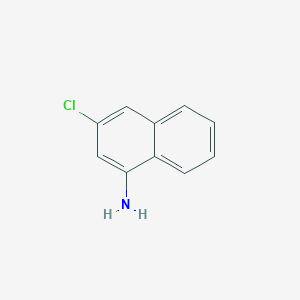![molecular formula C9H10ClNO B3389054 N-[2-(chloromethyl)phenyl]acetamide CAS No. 90562-37-1](/img/structure/B3389054.png)
N-[2-(chloromethyl)phenyl]acetamide
Overview
Description
N-[2-(chloromethyl)phenyl]acetamide is a chemical compound with the CAS Number: 90562-37-1 . It has a molecular weight of 183.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point range of 114-119 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- Silylated Derivatives Synthesis : N-[2-(chloromethyl)phenyl]acetamide is utilized in the synthesis of silylated derivatives. A study by Nikonov et al. (2016) describes the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its transsilylation to produce other compounds, highlighting its role in complex chemical reactions (Nikonov et al., 2016).
Anticancer, Anti-inflammatory, and Analgesic Properties
- Anticancer, Anti-inflammatory, and Analgesic Activities : Research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which are structurally related to this compound, shows potential anticancer, anti-inflammatory, and analgesic activities. The study by Rani et al. (2014) identifies specific derivatives with significant therapeutic potential (Rani et al., 2014).
Crystal and Molecular Structure Analysis
- Crystal Structure Studies : The crystal structures of various acetamide derivatives, including those structurally related to this compound, have been extensively studied. For instance, a study by Gowda et al. (2007) examines the effect of meta-substitution on the solid state geometry of N-(Aryl)-2,2,2-trichloro-acetamides, providing insights into the molecular geometry and interactions of these compounds (Gowda et al., 2007).
Anti-arthritic and Anti-inflammatory Activity
- Anti-arthritic Activity : The compound N-(2-hydroxy phenyl) acetamide, which shares a similar structure with this compound, has shown anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. This indicates potential therapeutic applications in inflammatory diseases, as detailed in a study by Jawed et al. (2010) (Jawed et al., 2010).
Antioxidant Properties
- Antioxidant Activity : A study by Gopi and Dhanaraju (2020) on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to this compound, demonstrates its potential antioxidant properties. This suggests the scope of these compounds in combating oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Safety and Hazards
properties
IUPAC Name |
N-[2-(chloromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVBPRDIWSTGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292203 | |
| Record name | N-[2-(Chloromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90562-37-1 | |
| Record name | N-[2-(Chloromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Chloromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



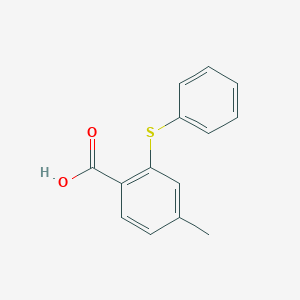
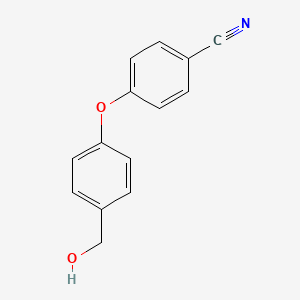
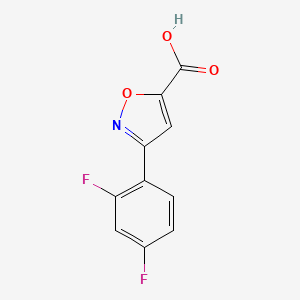

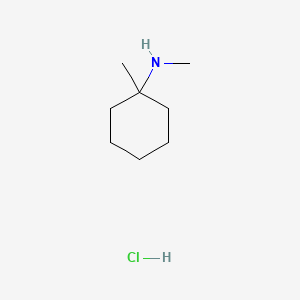
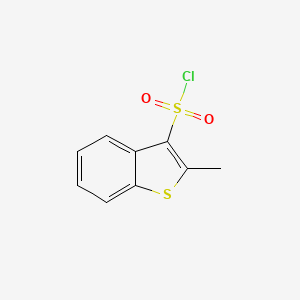

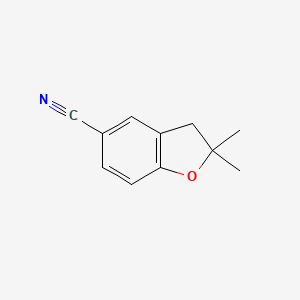
![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)
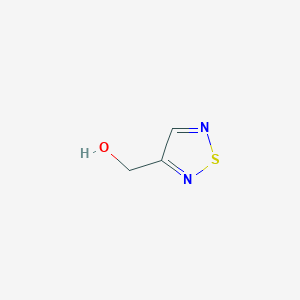

![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)
